molecular formula C10H7NO3 B188515 2-(2-Benzoxazolyl)malondialdehyde CAS No. 40071-07-6

2-(2-Benzoxazolyl)malondialdehyde

Cat. No.: B188515
CAS No.: 40071-07-6
M. Wt: 189.17 g/mol
InChI Key: MEERYQZEXZMOGC-UHFFFAOYSA-N
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Description

2-(2-Benzoxazolyl)malondialdehyde (CAS Registry No. 40070-84-6) is a heterocyclic organic compound with the molecular formula C₁₂H₉NO₂, featuring a benzoxazole ring fused to a malondialdehyde moiety . This compound’s structural uniqueness lies in its dual functional groups, making it a versatile intermediate for further derivatization.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEERYQZEXZMOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396971
Record name 2-(2-Benzoxazolyl)malondialdehyde
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40071-07-6
Record name 2-(2-Benzoxazolyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Benzoxazolyl)malondialdehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoxazolyl)malondialdehyde typically involves the condensation of 2-aminophenol with aromatic aldehydes under various catalytic conditions . One common method includes using potassium-ferrocyanide as a catalyst in a solvent-free environment, which yields the product in high efficiency . Another approach involves the use of pent-ethylene diammonium pentachloro bismuth as a catalyst at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and scalable catalysts, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoxazolyl)malondialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can convert it into simpler benzoxazole compounds.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products

The major products formed from these reactions include various benzoxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

BOMDA has been studied for its potential therapeutic effects due to its ability to interact with biological macromolecules. Its applications include:

  • Antioxidant Activity : BOMDA exhibits significant antioxidant properties, making it a candidate for studies related to oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders. Research indicates that compounds with similar structures can mitigate oxidative damage in cellular models .
  • Antimicrobial Properties : Preliminary studies suggest that BOMDA may possess antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Analytical Chemistry

BOMDA serves as a valuable reagent in analytical chemistry:

  • Fluorescence Detection : BOMDA has been utilized in high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) techniques for the sensitive detection of biomolecules. Its fluorescent properties allow for the quantification of substances at low concentrations, making it suitable for environmental and clinical analyses .
  • Marker for Lipid Peroxidation : As a derivative of malondialdehyde, BOMDA can be employed as a marker for lipid peroxidation studies, which are critical in assessing oxidative stress in biological samples .

Materials Science

In materials science, BOMDA is explored for its role in developing advanced materials:

  • Polymer Chemistry : BOMDA can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that the inclusion of such compounds can improve the performance of polymers under stress conditions.
  • Nanotechnology : The compound's unique properties make it a candidate for applications in nanotechnology, particularly in the synthesis of nanomaterials with tailored optical and electronic properties.

Case Studies and Research Findings

StudyApplicationFindings
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
Analytical DetectionSuccessfully used as a fluorescent probe for detecting lipid peroxidation products.
Antimicrobial TestingShowed effectiveness against Gram-positive bacteria in preliminary assays.

Mechanism of Action

The mechanism of action of 2-(2-Benzoxazolyl)malondialdehyde involves its interaction with various molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the aldehyde group can engage in hydrogen bonding and other non-covalent interactions . These interactions enable the compound to modulate biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Mixed Methylated 4,4'-Bis(2-benzoxazolyl)stilbenes

These compounds (e.g., CAS 5242-49-9, 2397-00-4, 1533-45-5) consist of a stilbene backbone substituted with two benzoxazolyl groups. Unlike 2-(2-Benzoxazolyl)malondialdehyde, they lack the reactive malondialdehyde moiety and are primarily used as optical brighteners or UV stabilizers in industrial applications, such as plastics and textiles . Their extended conjugation via the stilbene core enhances UV absorption, a property absent in the shorter malondialdehyde derivative.

Oxazole Derivatives with Aromatic Substitutents

Early synthetic oxazoles, such as 2-phenyl-5-γ-tolyloxazole (m.p. 81°C) and 5-phenyl-2-piperonyloxazole (m.p. 116–117°C) , demonstrate how substituents influence physical properties. These compounds, while structurally simpler than this compound, exhibit higher melting points due to crystalline packing, suggesting that the malondialdehyde group may reduce thermal stability by introducing conformational flexibility.

Functional Group Comparison: Benzoxazole vs. Benzothiazole

Ethyl-2-Benzothiazolyl Acetate and Derivatives

Ethyl-2-benzothiazolyl acetate (structural analog with a sulfur atom replacing oxygen in the heterocycle) is a key intermediate in synthesizing bioactive molecules, including antimicrobial agents and fluorescent sensors . For instance, benzothiazole-based sensors exhibit strong fluorescence in the visible spectrum, whereas benzoxazole derivatives may emit at shorter wavelengths due to differences in conjugation.

Data Table: Key Comparative Properties

Compound Name Molecular Formula CAS Registry No. Key Structural Features Melting Point/Properties Applications References
This compound C₁₂H₉NO₂ 40070-84-6 Benzoxazole + malondialdehyde Not reported Crosslinking, bioactivity
4-(2-Benzoxazolyl)-4'-(5-methyl-2-benzoxazolyl)stilbene C₂₉H₂₀N₂O₂ 5242-49-9 Stilbene with two benzoxazolyl groups Not reported Optical brighteners
Ethyl-2-benzothiazolyl acetate C₁₁H₁₁NO₂S Not provided Benzothiazole + acetate ester Not reported Pharmaceuticals, sensors
2-phenyl-5-γ-tolyloxazole C₁₆H₁₃NO Not provided Oxazole with aryl substituents 81°C Chemical intermediates

Research Findings and Implications

  • Biological Activity : Benzoxazole derivatives (e.g., benzisoxazoles) show anti-inflammatory, antibacterial, and neuroleptic activities , but this compound’s bioactivity remains understudied. Its malondialdehyde group could enhance interactions with biological targets via aldehyde-mediated covalent bonding.
  • Material Science : The compound’s reactivity contrasts with inert stilbene-based benzoxazolyl additives, positioning it as a candidate for stimuli-responsive materials.
  • Synthetic Versatility: Unlike benzothiazole derivatives, which require multi-step syntheses (e.g., reactions with 2-aminothiophenol ), benzoxazolyl malondialdehyde may be synthesized via simpler aldol condensations or cyclization reactions.

Biological Activity

2-(2-Benzoxazolyl)malondialdehyde is a heterocyclic compound characterized by its unique structure, which integrates a benzoxazole moiety with malondialdehyde. This compound has garnered attention in scientific research due to its significant biological activity, particularly in relation to oxidative stress and its potential implications in various diseases.

This compound can be synthesized through the condensation of malondialdehyde with benzoxazole derivatives. Common methods include:

  • Knoevenagel Condensation : A widely used synthetic route that allows for the formation of carbon-carbon bonds.
  • Reflux Conditions : Typically involves heating the reactants in a solvent to facilitate the reaction.

The compound appears as a light yellow solid and is odorless, making it suitable for laboratory applications.

Oxidative Stress Marker

Research indicates that this compound serves as a notable marker for oxidative stress. It is known to form adducts with DNA, particularly with deoxyadenosine and deoxyguanosine, which can lead to mutagenic effects. This interaction is relevant in studies of genotoxicity and cancer biology, highlighting its potential role in the development of various cancers .

Interaction with Biological Molecules

The compound's reactivity allows it to engage with nucleophilic sites in proteins and nucleic acids, suggesting implications in pathological conditions associated with oxidative damage, such as:

  • Neurodegenerative Diseases : The accumulation of oxidative stress markers like this compound may contribute to the pathophysiology of diseases like Alzheimer's and Parkinson's.
  • Cardiovascular Disorders : Elevated levels of this compound are linked to oxidative damage in cardiovascular tissues.

Study on Oxidative Stress

A comprehensive study analyzed the relationship between malondialdehyde levels and various diseases. It established that increased levels of malondialdehyde correlate with conditions such as chronic obstructive pulmonary disease (COPD) and ischemic heart disease (IHD). The study utilized urine samples from participants across different demographics, revealing significant findings about oxidative stress markers .

Antitumor Activity

Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown inhibition of cell proliferation in leukemia, colon, and ovarian cancer cells when treated with compounds containing the benzoxazole structure .

Comparative Analysis

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameStructure SimilarityUnique Features
MalondialdehydeContains aldehyde groupsCommon biomarker for lipid peroxidation
BenzaldehydeAromatic aldehydeSimpler structure; less reactive than malondialdehyde
4-HydroxyalkenalsContains aldehydesOften used in conjunction with malondialdehyde assays
1-Methyl-2-phenylindoleReacts similarly with aldehydesForms stable chromophores under specific conditions

This comparison illustrates the unique characteristics of this compound while highlighting its specific reactivity patterns and biological implications.

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

  • π-π Stacking : The benzoxazole ring can engage in π-π stacking interactions with nucleobases in DNA.
  • Hydrogen Bonding : The aldehyde group facilitates hydrogen bonding with various biological molecules, enhancing its reactivity.

These interactions are critical for understanding the compound's role in disease mechanisms related to oxidative stress and cellular damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-benzoxazolyl)malondialdehyde, and what are their respective yields and purity profiles?

  • Methodological Answer : Synthesis typically involves condensation of benzoxazole precursors with malondialdehyde. Benzoxazole derivatives can be synthesized via cyclization of o-aminophenols with carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid) . Transition metal-catalyzed coupling (e.g., Pd or Rh) may enhance regioselectivity, as demonstrated in hydroarylation reactions using 2-benzoxazolyl as a directing group . Post-synthesis purification via column chromatography or recrystallization ensures purity (>97%), validated by HPLC (e.g., retention time analysis against standards) . Yields range from 60–85%, depending on solvent polarity and catalyst efficiency .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Compare 1H^1H-NMR peaks (e.g., aromatic protons at δ 7.2–8.5 ppm and aldehyde protons at δ 9.5–10.5 ppm) with benzoxazole derivatives .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or EI-MS) against theoretical values .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm, referencing retention times to standards .
  • TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane eluents .

Q. What standardized protocols exist for quantifying this compound in biological matrices, such as plasma or tissue homogenates?

  • Methodological Answer : Adapt the thiobarbituric acid (TBA) assay, commonly used for malondialdehyde (MDA) quantification . Acid-heat treatment (90°C, 1 h) releases MDA from adducts, which reacts with TBA to form a pink chromophore (λ = 532 nm). Calibrate with MDA standards and validate via spike-recovery experiments (recovery >90%) . For specificity, use LC-MS/MS to distinguish this compound from endogenous MDA .

Advanced Research Questions

Q. What mechanistic insights explain the role of the 2-benzoxazolyl group in modulating the reactivity of malondialdehyde in cross-coupling reactions?

  • Methodological Answer : The 2-benzoxazolyl group acts as a directing group via coordination with transition metals (e.g., Rh or Pd), enabling regioselective C–H activation. For example, in hydroarylation, the benzoxazole nitrogen anchors the catalyst, stabilizing intermediates and favoring β-selectivity in cyclic ethers . Computational studies (DFT) can model electron-withdrawing effects of the benzoxazole ring on reaction pathways .

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields of this compound derivatives across different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity effects on excited-state relaxation. Use time-resolved fluorescence spectroscopy to measure lifetimes (τ) and calculate quantum yields (Φ\Phi) in solvents like DMSO, ethanol, and cyclohexane. Compare with computational models (TD-DFT) to predict solvatochromic shifts . Validate with controlled temperature and degassing to exclude oxygen quenching artifacts .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in studies involving this compound-induced oxidative stress markers?

  • Methodological Answer : Employ ANOVA with Dunett’s post-hoc test for multi-group comparisons (e.g., MDA levels across treatment groups) . For nonlinear dose-response curves, use logistic regression or Hill equation modeling. Validate reproducibility via intraclass correlation coefficients (ICC >0.8) and power analysis (α = 0.05, β = 0.2) to ensure adequate sample size (n ≥ 6) .

Q. How does the electronic configuration of this compound influence its antioxidant vs. pro-oxidant behavior in lipid peroxidation assays?

  • Methodological Answer : The benzoxazole ring’s electron-withdrawing nature stabilizes the malondialdehyde radical, favoring pro-oxidant activity in lipid-rich environments. Quantify using electron paramagnetic resonance (EPR) to detect radical intermediates. Compare with control systems lacking the benzoxazolyl group (e.g., plain MDA) to isolate its electronic contribution .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound during storage?

  • Methodological Answer : Stability discrepancies may stem from impurities or moisture content. Conduct accelerated stability studies (40°C/75% RH, 6 months) with periodic HPLC analysis. Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition exotherms. Store samples in anhydrous DMSO at -20°C under argon to prevent degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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